3-(Methylthio)propyl acetate

Catalog No.
S568577
CAS No.
16630-55-0
M.F
C6H12O2S
M. Wt
148.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylthio)propyl acetate

CAS Number

16630-55-0

Product Name

3-(Methylthio)propyl acetate

IUPAC Name

3-methylsulfanylpropyl acetate

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

InChI

InChI=1S/C6H12O2S/c1-6(7)8-4-3-5-9-2/h3-5H2,1-2H3

InChI Key

LPZQTNIAYMRVMF-UHFFFAOYSA-N

SMILES

CC(=O)OCCCSC

solubility

very slightly soluble in water; soluble in alcohol and oils

Canonical SMILES

CC(=O)OCCCSC

Flavor Research:

3-(Methylthio)propyl acetate, also known as methionyl acetate, is primarily investigated in flavor research due to its characteristic aroma. It is listed and recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) []. This classification allows its use as a flavoring agent in various food products []. Researchers study its olfactory properties and potential applications in food flavor development [, ].

Agricultural Research:

While limited, some research explores the potential use of 3-(methylthio)propyl acetate as an attractant in agricultural settings. Studies have investigated its effectiveness in attracting specific insect species, such as certain beetles and weevils [, ]. However, further research is needed to determine its efficacy and potential environmental impact.

3-(Methylthio)propyl acetate is a chemical compound with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol. It is classified as an acetate ester, specifically formed through the condensation of the hydroxy group of 3-(methylsulfanyl)propan-1-ol with acetic acid. This compound appears as a colorless to almost colorless clear liquid and has a boiling point of approximately 96 °C at 14 mmHg. Its specific gravity is reported at 1.04, and it has a refractive index of 1.46 .

Typical of esters, including hydrolysis, transesterification, and esterification. Hydrolysis involves the reaction with water to yield 3-(methylthio)propan-1-ol and acetic acid. In transesterification, it can react with different alcohols to form new esters, while esterification can occur in the presence of acids to form other acetate esters .

This compound exhibits notable biological activity, particularly in flavor and fragrance applications. It is recognized for its contribution to the aroma profile in food products, imparting a sulfury and vegetable-like odor, which can enhance the sensory qualities of various culinary items. Additionally, studies have shown that it can be metabolized by yeasts through the Ehrlich pathway, which converts amino acids into flavor alcohols .

The synthesis of 3-(Methylthio)propyl acetate typically involves the esterification reaction between 3-(methylthio)propan-1-ol and acetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using lipases as biocatalysts for more controlled conditions that preserve flavor properties. The use of lipases has been highlighted for their efficiency in producing flavor and fragrance esters from fatty acids .

3-(Methylthio)propyl acetate finds applications primarily in the food industry as a flavoring agent due to its unique aromatic properties. It is used in various formulations for soups, sauces, and seasonings at concentrations ranging from 1-5 ppm for savory products to higher concentrations in specific flavor profiles . Furthermore, its chemical properties make it suitable for use in fragrances and perfumes.

Interaction studies involving 3-(Methylthio)propyl acetate have focused on its metabolic pathways and how it interacts with yeast during fermentation processes. Research indicates that yeasts can utilize this compound to produce desirable flavor compounds through metabolic pathways that involve transamination and decarboxylation reactions . These interactions are crucial for understanding how this compound can be effectively used in food production.

3-(Methylthio)propyl acetate shares similarities with other thioether compounds and esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl thioacetateC₄H₈OSKnown for fruity aromas; used in flavoring agents
Propyl thioacetateC₅H₁₂OSExhibits similar odor characteristics; used in fragrances
Methyl thioacetateC₄H₈OSCommonly used as a flavor enhancer

Uniqueness: 3-(Methylthio)propyl acetate is distinct due to its specific chain length and functional group arrangement, which contribute to its unique odor profile that enhances savory flavors compared to other similar thioether compounds. Its application in both food and fragrance industries further sets it apart from compounds like ethyl thioacetate or methyl thioacetate, which may have narrower applications.

The Ehrlich Pathway as a Primary Route for 3-(Methylthio)propyl Acetate Production

The Ehrlich pathway is the cornerstone of 3-(methylthio)propyl acetate biosynthesis in S. cerevisiae. This pathway converts methionine into methionol (3-(methylthio)-1-propanol), which is subsequently esterified to form the acetate derivative. The process involves three key steps:

  • Transamination: Methionine is converted into α-keto-γ-(methylthio)butyrate (α-KMBA) via aminotransferases such as Bat1p and Bat2p.
  • Decarboxylation: α-KMBA undergoes decarboxylation by enzymes like Aro10p or Thi3p, yielding β-(methylthio)propionaldehyde (methional).
  • Reduction and Esterification: Methional is reduced to methionol by alcohol dehydrogenases (e.g., Adh1p), followed by esterification with acetyl-CoA via alcohol acetyltransferases (Atf1p).

Table 1: Key Enzymes in the Ehrlich Pathway

EnzymeFunctionOrganismReference
Bat1/Bat2Transamination of methionineS. cerevisiae
Aro10/Thi3Decarboxylation of α-KMBAS. cerevisiae
Atf1Esterification of methionolS. cerevisiae

Transamination and Decarboxylation Mechanisms in Methionine Catabolism

Transamination initiates methionine degradation, with Bat1p (mitochondrial) and Bat2p (cytosolic) isozymes transferring the amino group to α-ketoglutarate, forming glutamate and α-KMBA. Decarboxylation by Aro10p or Thi3p generates methional, a volatile aldehyde. Notably, S. cerevisiae strains lacking ARO10 exhibit reduced methionol production, underscoring its critical role.

Equation 1: Transamination of Methionine
$$
\text{Methionine} + \alpha\text{-ketoglutarate} \xrightarrow{\text{Bat1/Bat2}} \alpha\text{-KMBA} + \text{Glutamate}
$$

Role of Alcohol Acetyltransferases in Esterification Reactions

Alcohol acetyltransferases (AATases) catalyze the final step, transferring an acetyl group from acetyl-CoA to methionol. Atf1p is the primary AATase in S. cerevisiae, responsible for >80% of acetate ester synthesis. Overexpression of ATF1 increases 3-(methylthio)propyl acetate yields by 10- to 20-fold, while deletion reduces production by 60–90%.

Table 2: Impact of ATF1 Modulation on Ester Production

Strain3-(Methylthio)propyl Acetate (g/L)Methionol (g/L)Reference
Wild-type0.1–0.53.5
ATF1 Overexpression2.22.5
ATF1 Deletion0.01–0.14.0

Comparative Analysis of Saccharomyces cerevisiae and Xanthomonas campestris Metabolic Routes

While S. cerevisiae relies on the Ehrlich pathway, Xanthomonas campestris employs distinct metabolic strategies. X. campestris prioritizes methionine biosynthesis via the trans-sulfuration pathway but lacks the enzymatic machinery for methionol or ester production. Instead, its metabolic output is directed toward xanthan polysaccharide synthesis, which involves glycosyltransferases and acetylases unrelated to ester formation.

Key Differences:

  • Substrate Utilization: S. cerevisiae catabolizes methionine for flavor compounds, whereas X. campestris incorporates sulfur into exopolysaccharides.
  • Industrial Relevance: S. cerevisiae is engineered for high ester yields (up to 2.2 g/L), while X. campestris is optimized for biopolymer production.

Inhibition of Botrytis cinerea Mycelial Growth and Spore Germination

3-(Methylthio)propyl acetate demonstrates significant antifungal activity against Botrytis cinerea through multiple mechanisms targeting mycelial development and spore viability [1] [2]. Research has shown that this sulfur-containing compound effectively inhibits mycelial growth in a dose-dependent manner, with significant reductions observed at various concentrations [1]. The mycelial growth of Botrytis cinerea was substantially suppressed when exposed to 3-(methylthio)propyl acetate fumigation treatment, exhibiting progressive inhibition correlating with increasing compound concentrations [1].

Scanning electron microscopy analysis revealed that 3-(methylthio)propyl acetate treatment destroys the ultrastructure of Botrytis cinerea mycelium, with the degree of mycelial damage positively correlating with compound concentration [1] [2]. Specifically, at five days following treatment, mycelial growth was inhibited to 13.7%, 22.2%, and 50.8% by 50, 100, and 200 microliters of 3-(methylthio)propyl acetate, respectively, compared to control groups [1].

The compound demonstrates pronounced effects on spore germination and germ tube elongation of Botrytis cinerea [1] [2]. At twelve hours following treatment, spore germination rates decreased significantly from over 90.2% in control media to 61.6% in media treated with 25 microliters per liter of 3-(methylthio)propyl acetate [1]. Complete suppression of spore germination and germ tube elongation was achieved with 100 microliters per liter concentrations [1].

Table 1: Inhibitory Effects of 3-(Methylthio)propyl acetate on Botrytis cinerea Growth Parameters

ParameterControl25 μL/L50 μL100 μL200 μL
Mycelial Growth Inhibition (%)0-86.377.849.2
Spore Germination Rate (%)90.261.6-00
Germ Tube FormationNormalReduced-Completely suppressedCompletely suppressed

Data compiled from research findings [1]

Membrane Integrity Disruption through Lipid Peroxidation Induction

3-(Methylthio)propyl acetate exerts its antifungal effects primarily through membrane integrity disruption mechanisms involving lipid peroxidation processes [1] [2]. Fluorescence microscopy analysis using fluorescein diacetate and propidium iodide staining revealed significant impairment of spore viability and plasma membrane integrity following compound treatment [1]. The percentage of viable Botrytis cinerea spores decreased dramatically from 78.16% in control conditions to 15.27% and 2.47% following treatment with 25 and 100 microliters per liter of 3-(methylthio)propyl acetate, respectively [1].

Membrane permeability assays demonstrated increased propidium iodide penetration into fungal cells, with 64.57% and 92.56% of spores showing membrane compromise following treatment with 25 and 100 microliters per liter concentrations, compared to minimal staining in control groups [1] [2]. This membrane disruption leads to significant cytoplasmic leakage, evidenced by increased release of nucleic acids and proteins into the culture medium [1].

Malondialdehyde content analysis, a primary biomarker of lipid peroxidation, revealed elevated levels in Botrytis cinerea treated with 3-(methylthio)propyl acetate compared to control groups throughout all monitoring periods [1] [15]. The compound induces lipid peroxidation through mechanisms involving unsaturated fatty acid oxidation, particularly affecting polyunsaturated fatty acids containing methylene groups positioned between double bonds [16]. This oxidative damage creates peroxyl radicals that initiate chain reactions leading to membrane destabilization and eventual cell death [16].

Table 2: Membrane Integrity and Lipid Peroxidation Parameters

TreatmentViable Spores (%)Membrane Compromised (%)Nucleic Acid Leakage (OD₂₆₀)Protein LeakageMDA Content
Control78.1615.2BaselineBaselineStable
25 μL/L15.2764.57IncreasedIncreasedElevated
100 μL/L2.4792.56MaximumMaximumSignificantly elevated

Data synthesized from experimental findings [1]

Synergistic Effects with Host Plant Antioxidant Defense Systems

3-(Methylthio)propyl acetate treatment enhances host plant antioxidant defense systems, creating synergistic protective effects against Botrytis cinerea infection [1] [2]. Treatment with this compound significantly increases the activity of key antioxidant enzymes including peroxidase, superoxide dismutase, and catalase in tomato fruits throughout the monitoring period [1]. Peroxidase activity in treated fruits showed consistently higher levels compared to control fruits, with activity increasing progressively over time [1].

Superoxide dismutase and catalase activities exhibited similar patterns, with both enzymes reaching maximum peaks at 24 and 48 hours following 3-(methylthio)propyl acetate treatment, respectively [1] [12]. The enhanced antioxidant enzyme activity correlates with reduced malondialdehyde content in treated fruits, indicating decreased oxidative stress and improved cellular protection [1]. This antioxidant system activation helps tomato fruits maintain better resistance against pathogen invasion while reducing oxidative damage [1].

The compound influences expression of defense-related genes involved in salicylic acid, jasmonic acid, and ethylene signaling pathways [1] [18]. At 96 hours post-treatment, expression levels of stress-related genes were significantly higher in treated fruits compared to controls, particularly enhanced defense system 1 and pathogenesis-related protein 5 genes, showing 3.85 and 12.6 times higher expression levels, respectively [1]. This coordinated activation of multiple defense pathways provides comprehensive protection against fungal invasion [18].

Table 3: Antioxidant Enzyme Activities in Treated Tomato Fruits

Time PointPeroxidase ActivitySuperoxide Dismutase ActivityCatalase ActivityMDA Content
24 hoursSignificantly increasedPeak activityElevatedReduced
48 hoursContinuously increasedElevatedPeak activityReduced
96 hoursMaximum levelsSustained elevationSustained elevationSignificantly reduced

Control groups showed consistently lower enzyme activities and higher MDA content [1]

Field Efficacy Trials for Postharvest Disease Management

Field efficacy trials demonstrate the practical application potential of 3-(methylthio)propyl acetate for postharvest disease management in agricultural settings [1] [2]. In vivo experiments using tomato fruits showed significant reduction in gray mold disease development following fumigation treatment with the compound [1]. Lesion development in treated fruits was substantially slower compared to control groups, with lesion diameters measuring 7.8 millimeters in treated fruits versus 19.4 millimeters in control fruits at 96 hours post-inoculation [1].

Quantitative polymerase chain reaction analysis confirmed significantly lower Botrytis cinerea accumulation in treated fruits compared to controls at all monitoring time points [1]. The fumigation treatment effectively inhibited rot disease development caused by Botrytis cinerea, demonstrating the compound's potential for practical postharvest applications [1]. Content analysis revealed that fumigated tomato fruits contained 1.6 to 2.24 milligrams per liter of 3-(methylthio)propyl acetate, indicating effective penetration and retention within fruit tissues [1].

Field studies in agricultural environments have demonstrated the effectiveness of similar sulfur-containing compounds for disease management, supporting the potential commercial application of 3-(methylthio)propyl acetate [21] [22]. Biocontrol efficacy trials in organic production systems have shown that natural compounds can provide effective disease control while maintaining product quality and extending shelf life [22] [23]. The integration of such compounds into integrated pest management protocols offers sustainable alternatives to conventional chemical treatments [23].

Table 4: Field Trial Efficacy Results

ParameterTreatment GroupControl GroupEfficacy Improvement
Lesion Diameter (96h)7.8 mm19.4 mm59.8% reduction
Pathogen AccumulationSignificantly reducedHigh levelsSubstantial decrease
Disease ProgressionDelayedRapidSignificant delay
Fruit Quality RetentionEnhancedCompromisedImproved preservation

Results demonstrate consistent efficacy across multiple field trial parameters [1]

Concentration-Dependent Flavor Thresholds in Complex Matrices

The sensory impact of 3-(Methylthio)propyl acetate demonstrates significant concentration-dependent behavior across different food matrices, with threshold values and flavor intensity varying substantially based on the complexity and composition of the surrounding system [7] [8] [9]. Understanding these concentration-dependent relationships is crucial for optimizing the sensory contribution of this compound in fermented food applications.

The fundamental detection threshold for 3-(Methylthio)propyl acetate in water matrices is established at 30 parts per billion, representing the minimum concentration required for sensory detection [7]. This threshold value serves as a baseline for understanding the compound's sensory potency, though actual perception thresholds in complex food matrices may vary significantly due to matrix interactions and masking effects from other volatile compounds [7]. The relatively low threshold value indicates that 3-(Methylthio)propyl acetate functions as a high-impact aroma compound capable of influencing sensory perception at very low concentrations.

In wine matrices, the concentration of 3-(Methylthio)propyl acetate varies from non-detectable levels to 70 micrograms per liter, with significant variations observed between different wine types and production methods [10]. White wine systems demonstrate particular sensitivity to this compound, where concentrations above the detection threshold contribute mushroom, onion, and garlic aromatic characteristics [10]. The compound's behavior in wine matrices is influenced by factors including pH, alcohol content, and the presence of other sulfur compounds that may enhance or mask its sensory contribution.

Tropical fruit systems, particularly passion fruit wines, demonstrate variable concentrations of 3-(Methylthio)propyl acetate with corresponding changes in sensory impact [11]. Research indicates that different yeast strains produce varying levels of this compound during fermentation, with some strains generating herbaceous and vegetable-like odor notes while others produce more fruity characteristics [11]. The odor activity value calculations in these systems reveal that even small changes in concentration can significantly alter the overall sensory profile of the final product.

The concentration-dependent behavior of 3-(Methylthio)propyl acetate in complex matrices is further complicated by synergistic and antagonistic interactions with other volatile compounds [12]. Research on odor mixture interactions demonstrates that the presence of other sulfur compounds can either enhance or suppress the perception of 3-(Methylthio)propyl acetate, depending on the specific chemical composition and concentration ratios involved [12]. These interactions are particularly relevant in fermented food systems where multiple sulfur compounds coexist and may influence each other's sensory contribution.

Savory food applications demonstrate the highest tolerance for 3-(Methylthio)propyl acetate concentrations, with seasonings and meat flavoring systems utilizing 300-500 parts per million without adverse sensory effects [3]. This elevated threshold in savory applications reflects the compound's compatibility with other savory flavor compounds and its ability to enhance rather than dominate the overall flavor profile. The Good Scents Company data indicates that these higher concentrations are specifically employed to create authentic meat and cheese flavoring characteristics in processed food applications [3].

Interaction with Maillard Reaction Products in Thermal Processing

The interaction of 3-(Methylthio)propyl acetate with Maillard reaction products during thermal processing represents a complex area of flavor chemistry that significantly influences the development of cooked, roasted, and savory flavor characteristics in processed foods [13] [14] [15]. These interactions occur through multiple pathways and contribute to the formation of both desirable and undesirable flavor compounds depending on processing conditions and substrate composition.

During thermal processing at temperatures ranging from 150 to 225 degrees Celsius, 3-(Methylthio)propyl acetate participates in various chemical reactions that modify its sensory contribution and generate new flavor compounds [14]. Research on fresh-cut pineapple heated at different temperatures demonstrates that this compound undergoes significant transformations during thermal processing, contributing to the development of cooked fruit flavors and modified aromatic profiles [14]. The compound's behavior during heating is influenced by the presence of reducing sugars, amino acids, and other reactive components that participate in Maillard browning reactions.

The Strecker degradation pathway represents a primary mechanism through which 3-(Methylthio)propyl acetate interacts with Maillard reaction products [13] [15]. When methionine undergoes Strecker degradation in the presence of reducing sugars and elevated temperatures, it generates methional and other sulfur-containing compounds that can subsequently react with 3-(Methylthio)propyl acetate [13]. This reaction pathway is particularly relevant in protein-rich systems where methionine serves as both a precursor to 3-(Methylthio)propyl acetate formation and a substrate for Strecker degradation reactions.

Protein-sugar heating systems demonstrate complex interactions between 3-(Methylthio)propyl acetate and newly formed Maillard reaction products [16]. Research on mealworm protein and reducing sugar reactions reveals that the presence of different amino acids significantly influences the formation and transformation of sulfur compounds, including 3-(Methylthio)propyl acetate [16]. The addition of cysteine to protein-sugar systems particularly enhances the formation of sulfur-containing heterocyclic compounds that can interact with 3-(Methylthio)propyl acetate through various mechanisms.

The formation of heterocyclic compounds during Maillard reactions creates opportunities for both synergistic and competitive interactions with 3-(Methylthio)propyl acetate [13]. When cysteine and xylose are heated together, they generate 2-furfurylthiol and 2-acetylthiazole, compounds that possess strong meat-like and roasted aromas with low odor threshold values [13]. These newly formed compounds can interact with 3-(Methylthio)propyl acetate through hydrogen bonding, van der Waals forces, and other intermolecular interactions that modify the overall sensory perception of the heated system.

The temperature-dependent nature of these interactions is crucial for understanding optimal processing conditions [14] [15]. At temperatures below 150 degrees Celsius, 3-(Methylthio)propyl acetate remains relatively stable and maintains its characteristic fruity and fatty aromatic properties [14]. However, as temperatures increase above 150 degrees Celsius, the compound begins to participate more actively in Maillard reactions, contributing to the development of cooked, roasted, and savory flavor characteristics [14]. The optimal temperature range for maximizing desirable interactions while minimizing degradation appears to be between 150 and 200 degrees Celsius, depending on the specific food system and processing time.

Modulation of Olfactory Receptor Activation Patterns

The modulation of olfactory receptor activation patterns by 3-(Methylthio)propyl acetate represents a sophisticated aspect of flavor chemistry that influences how this compound is perceived and integrated into complex flavor experiences [17] [12] [18]. Understanding these receptor-level interactions provides insight into the molecular mechanisms underlying the compound's sensory impact and its integration with other flavor compounds in fermented food systems.

Human olfactory receptor responses to 3-(Methylthio)propyl acetate involve multiple receptor types that collectively contribute to the compound's complex sensory profile [18]. Research using heterologous luciferase assays has identified specific olfactory receptors that respond to sulfur-containing compounds similar to 3-(Methylthio)propyl acetate, though direct receptor mapping for this specific compound requires further investigation [18]. The compound's diverse aromatic characteristics, including sulfurous, herbal, mushroom, and cheesy notes, suggest activation of multiple receptor subtypes that collectively generate the complete sensory experience.

The concentration-dependent activation of olfactory receptors by 3-(Methylthio)propyl acetate follows typical dose-response relationships, with different receptor subtypes demonstrating varying sensitivity thresholds [17]. Research on olfactory sensory neuron responses indicates that some receptors respond to very low concentrations of sulfur compounds, while others require higher concentrations for activation [17]. This differential sensitivity contributes to the compound's ability to provide both background notes at low concentrations and prominent flavor characteristics at higher concentrations.

Antagonistic interactions between 3-(Methylthio)propyl acetate and other odorants can significantly modify receptor activation patterns and overall sensory perception [12]. Studies on odor mixture interactions demonstrate that the presence of other sulfur compounds can either enhance or suppress the perception of 3-(Methylthio)propyl acetate through competitive receptor binding and neural processing mechanisms [12]. These interactions are particularly relevant in complex fermented food systems where multiple sulfur compounds coexist and may influence each other's sensory contribution through receptor-level competition.

The temporal aspects of receptor activation by 3-(Methylthio)propyl acetate contribute to its dynamic sensory impact in fermented foods [17]. Research on olfactory receptor dynamics indicates that different compounds produce varying response latencies and duration patterns, which influence how they are integrated into the overall flavor experience [17]. The compound's ability to produce both immediate and lingering sensory effects suggests activation of receptor populations with different temporal response characteristics.

Receptor desensitization and adaptation mechanisms also play important roles in modulating the perception of 3-(Methylthio)propyl acetate in fermented food systems [17]. Prolonged exposure to the compound can lead to reduced receptor sensitivity, which may explain why higher concentrations are tolerated in savory applications where extended consumption is common [17]. Understanding these adaptation mechanisms is crucial for optimizing the compound's use in different food applications and predicting its sensory impact over time.

The interaction between 3-(Methylthio)propyl acetate and olfactory receptors is further complicated by the presence of other volatile compounds in fermented food systems [19]. Research on broadly tuned olfactory receptors, such as OR2W1, demonstrates that many food odorants can activate multiple receptor types, leading to complex patterns of neural activation that influence overall flavor perception [19]. The compound's integration into these complex activation patterns contributes to its ability to enhance and modify the sensory characteristics of fermented foods without dominating the overall flavor profile.

Physical Description

colourless liquid with fatty, estery odou

XLogP3

1.1

Density

1.036-1.044

UNII

IGN6YR3CJE

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 114 of 116 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

16630-55-0

Wikipedia

3-(methylthio)propyl acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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